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Abstract
Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera

(PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). Developed

through a collaboration between Arvinas and Pfizer, this molecule represents a novel

therapeutic modality for ER-positive (ER+)/HER2-negative (HER2-) breast cancer. By hijacking

the body's natural protein disposal system, Vepdegestrant offers a distinct mechanism of action

compared to traditional ER antagonists and selective ER degraders (SERDs). This technical

guide provides an in-depth overview of the discovery, mechanism of action, preclinical

evaluation, and clinical development of Vepdegestrant, presenting key data in a structured

format and detailing the experimental protocols employed in its characterization.

Introduction: The Rationale for a PROTAC ER
Degrader
Estrogen receptor signaling is a primary driver in approximately 80% of breast cancers.[1]

While endocrine therapies like tamoxifen and fulvestrant have been foundational treatments,

the development of resistance, often through mutations in the ESR1 gene, presents a

significant clinical challenge.[2] Fulvestrant, a SERD, aims to degrade the ER, but its efficacy is

limited by intramuscular administration and incomplete ER degradation in vivo.[3][4]
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PROTACs offer a catalytic approach to protein degradation. These heterobifunctional

molecules consist of a ligand that binds the target protein (in this case, ERα), a linker, and a

ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination

of the target protein and its subsequent degradation by the proteasome. Vepdegestrant was

designed to overcome the limitations of existing endocrine therapies by achieving more

profound and sustained ER degradation via an oral route of administration.[3][4]

Mechanism of Action
Vepdegestrant functions by inducing the formation of a ternary complex between the estrogen

receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the

transfer of ubiquitin from the E3 ligase to ERα, marking it for proteasomal degradation. This

process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of

multiple ERα proteins.[5]
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Figure 1: Mechanism of Vepdegestrant-induced ERα degradation.

This degradation of ERα leads to the downregulation of ER-target genes and the inhibition of

proliferation in ER-dependent breast cancer cells.[6]

Preclinical Development
Biochemical and In Vitro Characterization
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A medicinal chemistry campaign led to the identification of Vepdegestrant as a potent and

selective oral ER degrader.[2] Its preclinical activity was characterized through a series of

biochemical and cell-based assays.

Table 1: Preclinical In Vitro Activity of Vepdegestrant (ARV-471)

Parameter Assay Type
Cell Line /
System

Value Reference

ERα Binding

IC50
Cell-free RL

displacement

Recombinant

ERα
0.99 nM [3]

Ki
Cell-free RL

displacement

Recombinant

ERα
0.28 nM [7]

ER Degradation

DC50 In-cell Western MCF7 ~1-2 nM [8]

Dmax In-cell Western MCF7 >95% [9]

Cellular Activity

IC50

(Antagonism)

Luciferase

Reporter
T47D-KBluc 1.1 nM [7]

GI50 Cell Proliferation MCF7 3.3 nM [7]

GI50 Cell Proliferation T47D 4.5 nM [7]

GI50 Cell Proliferation
T47D (ER

Y537S)
8.0 nM [7]

GI50 Cell Proliferation
T47D (ER

D538G)
5.7 nM [7]

Vepdegestrant demonstrated potent binding to recombinant ERα, comparable to the synthetic

estrogen diethylstilbestrol.[3] It induced robust, dose-dependent degradation of both wild-type

and clinically relevant mutant ERα in various breast cancer cell lines, achieving over 95%
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maximal degradation.[6][9] This degradation translated to potent inhibition of ER-dependent cell

proliferation.[7]

In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor activity of Vepdegestrant was evaluated in several preclinical models of

ER+ breast cancer.

Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models

Model Type Dosing
ER
Degradatio
n

Tumor
Growth
Inhibition
(TGI)

Compariso
n

Reference

MCF7

Orthotopic

Xenograft

(WT ER)

3 mg/kg, PO,

QD
>94% 85%

Fulvestrant:

31-80% TGI
[2][3]

10 mg/kg,

PO, QD
≥90% 98% [3][9]

30 mg/kg,

PO, QD
>94%

120%

(regression)

Fulvestrant:

46% TGI
[3][10]

ST941/HI

PDX (ER

Y537S

Mutant)

10 mg/kg,

PO, QD
79%

99%

(regression)

Fulvestrant:

62% TGI
[3][10]

30 mg/kg,

PO, QD
88%

107%

(regression)
[3][10]

ST941/HI/PB

R PDX

(Palbociclib-

Resistant)

10 mg/kg,

PO, QD
Not reported

102%

(regression)
[2]
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PO: Per os (by mouth); QD: Quaque die (once daily); WT: Wild-type; PDX: Patient-derived

xenograft.

Orally administered Vepdegestrant led to profound ER degradation (>90%) in tumors and

resulted in significant tumor growth inhibition and even regression, outperforming the standard-

of-care agent fulvestrant.[3][9][10] Notably, Vepdegestrant demonstrated robust activity in

models with the ER Y537S mutation, a common mechanism of acquired resistance to

endocrine therapies.[3][10] Furthermore, it showed efficacy in a palbociclib-resistant model,

suggesting its potential in later lines of therapy.[2] Preclinical studies also indicated synergistic

effects when Vepdegestrant was combined with CDK4/6 inhibitors.[3][9]
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Preclinical Evaluation Workflow for Vepdegestrant
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Figure 2: General preclinical workflow for PROTAC development.
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Clinical Development
Vepdegestrant has been evaluated in multiple clinical trials, both as a monotherapy and in

combination with other agents.

Phase I/II VERITAC Study (NCT04072952)
This first-in-human study assessed the safety, tolerability, and anti-tumor activity of

Vepdegestrant in heavily pretreated patients with ER+/HER2- advanced or metastatic breast

cancer.

Table 3: Key Results from the Phase 2 VERITAC Study (Monotherapy)

Endpoint All Patients (n=71)
Patients with ESR1
mutation (n=41)

Reference

Clinical Benefit Rate

(CBR)
38% 51.2% [11][12]

Median Progression-

Free Survival (mPFS)
3.7 months 5.7 months [11]

CBR: Confirmed complete response, confirmed partial response, or stable disease > 24 weeks.

In a heavily pretreated population where 100% of patients had received prior CDK4/6 inhibitors

and 79% had received prior fulvestrant, Vepdegestrant demonstrated a favorable tolerability

profile and encouraging clinical activity.[11] The clinical benefit was more pronounced in

patients with ESR1 mutations.[12]

Phase Ib Combination with Palbociclib (NCT04072952)
This cohort of the VERITAC study evaluated Vepdegestrant in combination with the CDK4/6

inhibitor palbociclib.

Table 4: Key Results from the Phase 1b Vepdegestrant + Palbociclib Study
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Endpoint
Overall
Population
(n=46)

ESR1-mutant
(n=29)

ESR1 wild-
type (n=15)

Reference

Clinical Benefit

Rate (CBR)
63.0% 72.4% 53.3% [6][13]

Objective

Response Rate

(ORR)

41.9% (n=31) 47.1% (n=17) 41.7% (n=12) [6]

Median

Progression-Free

Survival (mPFS)

11.2 months 13.7 months 11.1 months [6]

The combination was well-tolerated and showed promising efficacy, suggesting a potential

therapeutic benefit regardless of ESR1 mutation status in this patient population.[6]

Phase III VERITAC-2 Study (NCT05654623)
This pivotal, randomized trial compared Vepdegestrant monotherapy to fulvestrant in patients

with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after

treatment with a CDK4/6 inhibitor and endocrine therapy.[14]

Table 5: Topline Results from the Phase 3 VERITAC-2 Study
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Endpoint Population Result Reference

Progression-Free

Survival (PFS)
ESR1-mutant

Statistically significant

and clinically

meaningful

improvement vs.

fulvestrant

[5][14][15]

Intent-to-Treat (ITT)

Did not reach

statistical significance

vs. fulvestrant

[5][14][15]

Safety ITT

Generally well-

tolerated; profile

consistent with

previous studies

[5][14]

The trial met its primary endpoint in the ESR1-mutant population, demonstrating a significant

improvement in progression-free survival compared to fulvestrant.[14][15] Based on these

results, Arvinas submitted a New Drug Application (NDA) to the U.S. FDA in June 2025 for

Vepdegestrant for patients with ESR1-mutant ER+/HER2- advanced or metastatic breast

cancer.[7][8]

Experimental Protocols
This section provides an overview of the key methodologies used in the preclinical

characterization of Vepdegestrant.

ERα Degradation Assay (Western Blot)
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, T47D) are seeded in

6-well plates and allowed to adhere. Cells are then treated with a serial dilution of

Vepdegestrant or vehicle control (DMSO) for a specified time (e.g., 4, 24, or 72 hours).

Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer

supplemented with protease and phosphatase inhibitors. Tumor tissues from xenograft

models are homogenized in the same buffer.
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Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and

then incubated with a primary antibody against ERα (e.g., ERα (D8H8), CST-8644) overnight

at 4°C.[9] A loading control antibody (e.g., β-actin) is also used.

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated

secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL)

detection system.

Quantification: Band intensities are quantified using densitometry software. ERα levels are

normalized to the loading control and expressed as a percentage relative to the vehicle-

treated control to determine DC50 (half-maximal degradation concentration) and Dmax

(maximal degradation).

Cell Proliferation Assay (CellTiter-Glo®)
Cell Seeding: Cells (e.g., MCF7, T47D) are seeded in 96-well opaque-walled plates at a

density of approximately 2,000 cells/well and incubated overnight.

Compound Treatment: A serial dilution of Vepdegestrant is added to the wells. A vehicle

control (DMSO) is included.

Incubation: Plates are incubated for a period of 5 days at 37°C in a humidified incubator.

Lysis and Signal Generation: The plate is equilibrated to room temperature. CellTiter-Glo®

Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to

induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize

the luminescent signal.

Measurement: Luminescence is measured using a plate reader.

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus

the number of viable cells, is used to calculate the percentage of cell growth inhibition
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relative to the vehicle control. A dose-response curve is generated to determine the GI50

(half-maximal growth inhibition) value.

In Vivo Xenograft Efficacy Study
Animal Model: Female immunodeficient mice (e.g., NOD SCID) are used.

Tumor Implantation: MCF7 cells are harvested and resuspended in a 1:1 mixture of serum-

free medium and Matrigel. The cell suspension is injected into the mammary fat pad of the

mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

Dosing: Vepdegestrant is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and

administered by oral gavage once daily at the desired doses (e.g., 3, 10, 30 mg/kg). The

control group receives the vehicle.

Tumor Measurement: Tumor volume is measured 2-3 times per week with calipers using the

formula: Volume = (Length x Width²)/2.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for

pharmacodynamic analysis (e.g., Western blot for ER degradation) or histopathology. Tumor

growth inhibition (TGI) is calculated based on the change in tumor volume in the treated

groups compared to the control group.
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Figure 3: Simplified estrogen receptor signaling pathway and the point of intervention for

Vepdegestrant.

Conclusion
Vepdegestrant (ARV-471) is a pioneering oral PROTAC ER degrader that has demonstrated

significant preclinical and clinical activity in ER+/HER2- breast cancer. Its mechanism of

inducing near-complete ER degradation addresses key limitations of current endocrine

therapies. The positive results from the Phase III VERITAC-2 trial, particularly in patients with

ESR1 mutations, highlight its potential to become a valuable new treatment option for patients

with advanced or metastatic breast cancer. The ongoing development and regulatory review of

Vepdegestrant mark a significant milestone for the field of targeted protein degradation and

offer new hope for patients who have developed resistance to standard-of-care treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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